Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro-
Description
The compound Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- (hereafter referred to as the target compound) is a chloroacetamide derivative characterized by a diisopropylaminoethyl group attached to the nitrogen atom of the acetamide core. Its structure includes a 2-chloro substitution on the acetamide backbone and a tertiary amine side chain derived from bis(1-methylethyl)amine (diisopropylamine).
Properties
CAS No. |
130024-96-3 |
|---|---|
Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.74 g/mol |
IUPAC Name |
2-chloro-N-[2-[di(propan-2-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H21ClN2O/c1-8(2)13(9(3)4)6-5-12-10(14)7-11/h8-9H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
GCEFHTPTJWINQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC(=O)CCl)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with N,N-bis(1-methylethyl)ethylenediamine under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
Key Observations :
Key Observations :
- The target compound’s tertiary amine side chain may facilitate interactions with biological targets, though its specific applications remain unexplored in the provided evidence.
- Chloroacetamides with aromatic/thiophene groups (e.g., alachlor) are well-established in agriculture, whereas hypoglycemic derivatives () highlight pharmacological versatility .
Stability and Reactivity
The target compound is reported as stable under standard conditions (), a critical advantage for storage and industrial use. In contrast, hydrochlorides () or polyhalogenated derivatives () may require specialized handling due to hygroscopicity or photodegradation.
Pharmacological Potential
Further studies on its receptor affinity and toxicity are warranted.
Agricultural Relevance
The absence of herbicidal data for the target compound contrasts with alachlor/dimethenamid ().
Biological Activity
Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- (CAS No. 130024-95-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, including antimicrobial and antioxidant activities.
- Molecular Formula : C10H22Cl2N2O
- Molecular Weight : 257.2 g/mol
- CAS Number : 130024-95-2
Synthesis and Characterization
The synthesis of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- typically involves the reaction of appropriate acetamide precursors with bis(1-methylethyl)amine and chloroacetyl chloride. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acetamides exhibit significant antimicrobial properties. For instance, a study evaluated several acetamide derivatives for their ability to inhibit bacterial strains, revealing varying degrees of effectiveness:
| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|---|
| Compound 5 | Enterococcus faecium E5 | 17 |
| Compound 6 | Staphylococcus aureus ATCC 6538 | 8 |
| Compound 7b | Bacillus subtilis ATCC 6683 | 10 |
These results indicate that certain acetamide derivatives possess strong antibacterial effects, particularly against Gram-positive bacteria .
Antioxidant Activity
The antioxidant activity of Acetamide derivatives was assessed using various assays, including DPPH and ABTS methods. The results indicated that some compounds exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid:
| Compound | DPPH Assay (%) | ABTS Assay (%) |
|---|---|---|
| Compound 5 | 44.71 ± 0.66% | 7.66 ± 0.71% |
| Compound 6 | 0.17 ± 0.85% | Not significant |
These findings suggest that while some derivatives show promising antioxidant properties, others may not be as effective .
Case Studies
Case Study 1: Inhibition of Butyrylcholinesterase (BChE)
A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE, a target for Alzheimer's disease treatment. One compound showed an IC50 value of 3.94 μM, indicating strong inhibitory potential. Molecular docking studies confirmed that this compound interacts with key sites on the BChE enzyme .
Case Study 2: Antibiofilm Activity
Another study focused on the antibiofilm properties of acetamide derivatives against Enterococcus faecium E5. The minimum biofilm inhibitory concentration (MBIC) values were recorded, highlighting the effectiveness of certain compounds in preventing biofilm formation, which is crucial in treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
